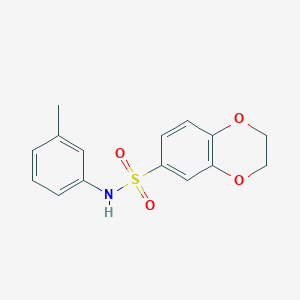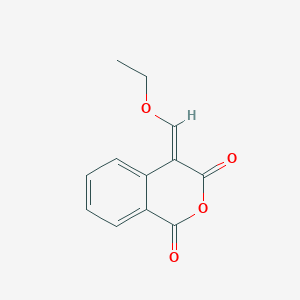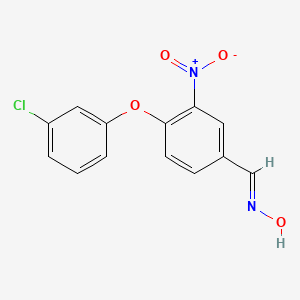
N-(3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A compound’s description often includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s physical appearance (such as color and state of matter at room temperature) and any notable chemical or physical properties .
Synthesis Analysis
The synthesis of a compound refers to the chemical reactions used to produce it. This often involves reacting specific reagents under controlled conditions .Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used to determine molecular structure .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds under various conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with common reagents .Applications De Recherche Scientifique
Optoelectronic Applications
N-(3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide: has been widely utilized in optoelectronic applications due to its hole-transporting properties. It is also capable of emitting blue light and amplified spontaneous emission, which are crucial for the development of organic lasers . This compound, when dispersed in polymers like polystyrene, forms the active media for distributed feedback lasers with holographically fabricated polymeric resonators .
Organic Distributed Feedback Lasers
The substance is used in the creation of deep-blue-emitting distributed feedback (DFB) lasers. These lasers have been developed with the molecule doped into polystyrene at higher rates than previously used dyes, allowing for a significant change in the index contrast between film and resonator, which greatly affects laser performance .
Laser Threshold and Photostability Optimization
Research has been conducted to optimize the laser threshold and photostability of polymer films doped with this compound. The optimization process involves investigating the influence of materials parameters such as film thickness and concentration of the compound, which has led to improvements in the amplified spontaneous emission characteristics .
Thin-Film Organic Lasers (TFOLs)
This compound plays a pivotal role in the development of TFOLs, which have garnered attention due to their compactness and ease of integration with other devices. The molecule’s broad photoluminescence spectrum allows for the laser wavelength to be tuned over a wide range .
Organic Solid-State Lasers
The compound is integral to the field of organic solid-state lasers, where it is used to improve active laser material properties. The work performed with this molecule aims to enhance the amplified spontaneous emission characteristics of the lasers .
Organic–Inorganic Nanostructured Hybrids
It has been used in the preparation of organic–inorganic nanostructured hybrids, specifically with anatase TiO2. These hybrids exhibit unique optoelectronic properties, which are characterized by UV–Vis absorption spectra, photoconductivity measurements, and surface photovoltage spectra .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-11-3-2-4-12(9-11)16-21(17,18)13-5-6-14-15(10-13)20-8-7-19-14/h2-6,9-10,16H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRHXNQGAUTBNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2925568.png)

![Tert-butyl 1-formyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2925571.png)

![2-(4-methoxyphenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2925573.png)


![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2925578.png)
![1-[(4-fluorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2925579.png)
![3-[5-(4-Methoxy-phenyl)-furan-2-yl]-propionic acid](/img/structure/B2925582.png)
